molecular formula C11H27NO6SSi B599507 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 CAS No. 151778-80-2

3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95

Cat. No.: B599507
CAS No.: 151778-80-2
M. Wt: 329.483
InChI Key: BHNQVXFIWQMDDV-UHFFFAOYSA-N
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Description

3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 is an organic cationic surfactant. It is a white solid powder with good surface activity and dispersion properties. The compound is easily soluble in water and has good wetting and lubricating properties. It also possesses certain antistatic properties .

Preparation Methods

The preparation of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE typically involves organic synthesis methods. One common synthetic route includes the reaction of dimethylvinylchlorosilane with 3-methoxypropyltrimethylchlorosilane to form an intermediate compound. This intermediate is then reacted with propane-1-sulfonic acid to yield the final product . Industrial production methods often follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts slowly with moisture or water, leading to hydrolysis.

    Substitution Reactions: The presence of the trimethoxysilyl group allows for substitution reactions, particularly with nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE involves its interaction with surfaces and interfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The sulfonate group provides hydrophilicity, enhancing the compound’s solubility and dispersion in aqueous environments. These interactions are crucial for its effectiveness as a surfactant and dispersant .

Comparison with Similar Compounds

3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE is unique due to its combination of a trimethoxysilyl group and a sulfonate group. Similar compounds include:

These compounds share some properties but differ in their specific applications and effectiveness in various contexts.

Properties

IUPAC Name

3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNQVXFIWQMDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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